Product packaging for Bis(2-pyrimidyl) disulfide(Cat. No.:CAS No. 15718-46-4)

Bis(2-pyrimidyl) disulfide

Cat. No.: B102048
CAS No.: 15718-46-4
M. Wt: 222.3 g/mol
InChI Key: LJINHMVNIBCANU-UHFFFAOYSA-N
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Description

Significance of Organosulfur Compounds in Contemporary Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are of paramount importance in contemporary chemistry. ontosight.aiwikipedia.org Their unique chemical properties, including the high reactivity of the sulfur atom, make them indispensable in a wide array of applications, from the synthesis of pharmaceuticals to the development of advanced materials. ontosight.ainih.gov The ability of sulfur to exist in various oxidation states and to form strong bonds with other elements contributes to the diverse reactivity and functionality of these compounds. ontosight.aiberkeley.edu The field of organosulfur chemistry has seen a resurgence of interest, driven by its impact on heterocyclic and radical chemistry, as well as stereocontrolled processes like asymmetric synthesis. albany.edu

Overview of Pyrimidine-Containing Disulfides in Research Contexts

Within the broader class of organosulfur compounds, pyrimidine-containing disulfides have garnered considerable attention. The incorporation of the pyrimidine (B1678525) ring, a nitrogen-containing heterocycle, introduces specific electronic and coordination properties to the disulfide moiety. researchgate.netacs.org These compounds are investigated for their potential as antimicrobial agents and their utility in creating complex molecular architectures through coordination with metal ions. researchgate.netrsc.org The disulfide bond in these molecules can undergo reversible cleavage, a property that is exploited in the design of stimuli-responsive materials and drug delivery systems. chemrxiv.orgchemrxiv.org Research has also explored their role in the development of novel electrode materials for energy storage applications. researchgate.netresearchgate.net

Historical Context of Bis(2-pyrimidyl) Disulfide Studies

The study of this compound and its coordination chemistry has a history stretching back several decades. Early investigations in the 1970s focused on the fundamental coordination chemistry of related pyridyl disulfides with metal ions like copper(I). acs.org Structural studies from the late 1970s provided foundational knowledge on the molecular geometry of such compounds. acs.org Throughout the following years, research expanded to explore the reactivity of the disulfide bond and the synthesis of various derivatives. More recent studies have shifted towards harnessing the unique properties of this compound for applications in materials science and catalysis, reflecting the evolving landscape of chemical research. rsc.orgresearchgate.net

Scope and Objectives of Current Research on this compound

Current research on this compound is multifaceted, with a strong focus on its application in cutting-edge technologies. A significant area of investigation is its use as a cathode material in rechargeable lithium batteries, where its redox activity and ability to form stable intermediates are highly advantageous. researchgate.netresearchgate.net Researchers are also exploring its potential in the synthesis of novel coordination polymers and metal-organic frameworks, leveraging its ability to act as a versatile ligand. rsc.org Furthermore, ongoing studies aim to elucidate the mechanisms of its in-situ reactions with various metal salts to create new and unexpected molecular structures with unique properties. rsc.org The development of efficient and selective synthetic methods for this compound and its derivatives also remains an active area of research. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4S2 B102048 Bis(2-pyrimidyl) disulfide CAS No. 15718-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyrimidin-2-yldisulfanyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S2/c1-3-9-7(10-4-1)13-14-8-11-5-2-6-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJINHMVNIBCANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SSC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295993
Record name Bis(2-pyrimidyl) disulfide
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Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15718-46-4
Record name Bis(2-pyrimidyl) disulfide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(2-pyrimidyl) disulfide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Bis 2 Pyrimidyl Disulfide

Established Synthetic Pathways for Bis(2-pyrimidyl) Disulfide

The synthesis of this compound is predominantly achieved through the oxidative coupling of its corresponding thiol precursor, 2-pyrimidinethiol. This transformation is a key reaction that has been explored under various conditions to optimize yield, efficiency, and environmental compatibility. Several methods have been established, ranging from metal-free catalytic systems to solventless solid-state reactions.

The most direct and common route to this compound involves the oxidation of 2-pyrimidinethiol, also known as 2-mercaptopyrimidine (B73435). This process involves the formation of a disulfide (S-S) bond from two thiol (S-H) groups. A variety of oxidizing systems have been developed to facilitate this conversion effectively.

An environmentally friendly method for synthesizing disulfides utilizes an activated carbon–air system. kobe-u.ac.jp This approach promotes the oxidative transformation of thiols using activated carbon as a catalyst and air or molecular oxygen as the oxidant. kobe-u.ac.jp In the context of pyrimidine (B1678525) derivatives, functionalized 3,4-dihydropyrimidin-2(1H)-thiones are converted into the corresponding functionalized bis(2-pyrimidyl) disulfides. kobe-u.ac.jp The reaction is typically carried out by heating the substrate with activated carbon at elevated temperatures, after which the catalyst can be simply filtered off. kobe-u.ac.jp This method is also applicable to a range of other aromatic and aliphatic thiols. kobe-u.ac.jp

Research Findings: Activated Carbon-Promoted Oxidation
Substrate TypeCatalystOxidantGeneral ConditionsProductReference
Functionalized 3,4-dihydropyrimidin-2(1H)-thionesActivated CarbonAir / O₂Heating at 140 °C for 36–67 hFunctionalized bis(2-pyrimidyl) disulfides kobe-u.ac.jp
Aromatic and Aliphatic ThiolsActivated CarbonAir / O₂General applicability demonstratedSymmetric Disulfides kobe-u.ac.jp

Solid-state reactions provide a rapid and highly efficient alternative for the synthesis of this compound, minimizing the need for solvents. mdpi.com One notable technique involves the oxidation of 2-pyrimidinethiol with moist sodium periodate (B1199274). mdpi.com The reaction is performed by grinding the thiol and the oxidant together in a mortar with a pestle at room temperature. mdpi.com This method has been shown to produce this compound in near-quantitative yield in under two minutes. mdpi.com The presence of moisture in the sodium periodate was found to be crucial, significantly accelerating the reaction compared to anhydrous conditions. mdpi.com

Solvent-free synthesis represents an important advancement in green chemistry, and several such methods are applicable to the preparation of this compound. The solid-state oxidation using moist sodium periodate is a prime example of a solvent-free condition, where the reactants are simply ground together. mdpi.com This approach offers advantages such as high yields, extremely short reaction times (1.5–5 minutes), and simple product isolation. mdpi.com

Another effective solvent-free method involves the use of sulfuryl chloride. researchgate.net This reaction proceeds rapidly by mixing the thiol with sulfuryl chloride, producing the disulfide in nearly quantitative yield with the only byproducts being gaseous sulfur dioxide and hydrogen chloride, which simplifies purification. researchgate.net

Research Findings: Solid-State and Solvent-Free Oxidation of 2-Pyrimidinethiol
ReagentConditionsReaction TimeYieldReference
Moist Sodium Periodate (10% w/w)Grinding in mortar at room temperature1.5 minutes95% mdpi.com
Anhydrous Sodium PeriodateGrinding in mortar at room temperature~15 minutes- mdpi.com
Sulfuryl ChlorideSolvent-free mixingRapidNearly quantitative researchgate.net

Beyond direct oxidation with common chemical reagents, alternative synthetic strategies have been developed, including electrochemical and enzymatic methods. The electrochemical oxidation of 2-pyrimidinethiol in ethanenitrile has been reported to afford this compound in excellent yields. nih.gov This method offers a different approach to controlling the oxidative coupling process. nih.gov

Biocatalysis presents another green alternative. The enzyme laccase, sourced from Trametes versicolor, has been successfully used to catalyze the oxidative coupling of 2-mercaptopyrimidine. rsc.org The reaction is conducted in an aqueous acetate (B1210297) buffer system at room temperature, using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) as a mediator, and produces water as the only byproduct. rsc.org

Yield optimization has been a key focus of study. For the solid-state oxidation with sodium periodate, research established that an optimal molar ratio of sodium periodate to 2-pyrimidinethiol is 1:2. mdpi.com Using other ratios was found to lead to either incomplete reactions or unnecessarily extended reaction times. mdpi.com

Oxidation of 2-Pyrimidinethiols

Functionalization and Derivatization Strategies

This compound is not only a synthetic target but also a versatile intermediate for further chemical transformations. Its reactivity is centered around two main features: the cleavable disulfide bond and the electron-deficient pyrimidine rings.

The most prominent chemical transformation is the reductive cleavage of the S-S bond. This reaction can be readily achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) to regenerate the corresponding pyrimidin-2(1H)-thione. kobe-u.ac.jp This reversible cleavage is a cornerstone of its function in various applications, including its use as a cathode material in rechargeable lithium batteries, where the molecule undergoes reversible electrochemical reduction and oxidation. researchgate.netacs.org

Modification of Pyrimidine Rings

The functionalization of the pyrimidine rings within this compound is a nuanced area of its chemistry. While direct modification of the disulfide compound is not extensively documented, the reactivity of related pyrimidine systems, particularly the 2-mercaptopyrimidine precursor, provides insight into potential synthetic routes. Modifications are often introduced on the pyrimidine core before the disulfide bond is formed.

Key strategies for modifying the pyrimidine scaffold, inspired by the reactivity of related heterocyclic compounds, could include:

Substitution at C4, C5, and C6: The electron-deficient nature of the pyrimidine ring can facilitate nucleophilic aromatic substitution, potentially allowing for the introduction of various functional groups at the carbon positions of the ring system.

Synthesis from Substituted Precursors: A common and effective method is to synthesize the target molecule from already modified precursors. For instance, substituted β-dicarbonyl compounds can be reacted with thiourea (B124793) to create a wide array of 4,5,6-substituted 2-mercaptopyrimidines. orgsyn.orgrjptonline.org These modified thiols can then be oxidized to form the corresponding substituted bis(2-pyrimidyl) disulfides. This approach allows for significant structural diversity. For example, 2-mercapto-4,6-dimethylpyrimidine can be prepared from acetylacetone (B45752) and thiourea. orgsyn.org

Advanced Synthetic Strategies: Inspired by research on other complex pyrimidine-containing molecules, targeted modifications could be envisioned. For instance, adding specific substituents to the C2 or C4 positions of the pyrimidine ring has been explored in other contexts to enhance molecular interactions and potency in biological systems. acs.org Such strategies could theoretically be applied to the synthesis of functionalized this compound derivatives.

Reactions at the Disulfide Bond

The disulfide bond is the most reactive site in the this compound molecule, susceptible to both reduction and cleavage through various chemical and electrochemical processes.

Reduction to Thiol: The most characteristic reaction of the disulfide bond is its cleavage under reducing conditions to yield two equivalents of the corresponding thiol, 2-mercaptopyrimidine (also known as pyrimidine-2(1H)-thione). This reversible transformation is fundamental to the chemistry of disulfides.

Chemical Reduction: Strong reducing agents like sodium borohydride (NaBH₄) are effective for this transformation, cleanly converting the disulfide back to the thione. kobe-u.ac.jp This reaction is often used to confirm the structure of the disulfide or to generate the thiol in situ for further reactions. kobe-u.ac.jp

Electrochemical Reduction: In the context of energy storage, the disulfide bond undergoes reversible redox reactions. When used as a cathode material in lithium batteries, the S-S bond is cleaved during the discharge cycle through lithiation, forming lithium 2-pyrimidinethiolate. researchgate.net This process is a key part of the battery's charge-discharge mechanism. researchgate.net

Cleavage Reactions:

In Situ Cleavage with Metal Halides: In solvothermal reactions with nickel halides (such as NiCl₂ or NiBr₂), this compound can undergo an in-situ cleavage of the S-S bond. rsc.org This process leads to the formation of new ligands, such as pyrimidinesulfide (pym₂S) and pyrimidinetrisulfide (pym₂S₃), which then coordinate with the nickel(II) ions to form new complexes. rsc.org This demonstrates the lability of the disulfide bond under specific reaction conditions, leading to dynamic combinatorial processes. rsc.org

Mechanochemical Cleavage: Theoretical studies on disulfide bonds indicate that mechanical force can significantly influence their cleavage mechanism. ub.edu While direct experimental data for this compound is not available, these studies suggest that applying tensile force can lower the activation energy for bond rupture, potentially competing with or altering the pathways of chemical reactions like nucleophilic attack. ub.edu

The table below summarizes key reactions occurring at the disulfide linkage.

Table 1: Reactions Involving the Disulfide Bond of this compound
Reaction Type Reagent/Condition Product(s) Reference(s)
Reduction Sodium Borohydride (NaBH₄) 2-Mercaptopyrimidine kobe-u.ac.jp
Electrochemical Reduction Lithiation (in batteries) Lithium 2-pyrimidinethiolate researchgate.net
Cleavage Nickel(II) Halides (solvothermal) Pyrimidinesulfide, Pyrimidinetrisulfide complexes rsc.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several "green" methods have been reported for the synthesis of this compound, focusing on milder conditions, safer reagents, and reduced solvent usage. These approaches typically involve the oxidation of 2-mercaptopyrimidine.

Solid-State Oxidation: A rapid and highly efficient method involves the solid-state oxidation of 2-mercaptopyrimidine using moist sodium periodate (NaIO₄). mdpi.com By grinding the thiol with the reagent in a mortar and pestle at room temperature, the disulfide is formed in near-quantitative yield in just a few minutes. mdpi.com This solvent-free approach significantly reduces waste and energy consumption compared to traditional solution-phase reactions. mdpi.com

Activated Carbon-Air System: Another green approach utilizes activated carbon in the presence of air as the oxidant. kobe-u.ac.jp In this system, functionalized 3,4-dihydropyrimidin-2(1H)-thiones are heated with activated carbon in xylene under an air atmosphere to produce the corresponding disulfides. kobe-u.ac.jp This method leverages readily available and inexpensive materials (carbon and air) to perform the oxidative coupling.

The following table compares these green synthetic methodologies.

Table 2: Green Synthetic Methods for this compound
Method Oxidant System Conditions Key Advantages Reference(s)
Solid-State Oxidation Moist Sodium Periodate (NaIO₄) Room Temperature, Solvent-Free, Grinding High yield (~95%), very short reaction time (<2 min), no solvent required mdpi.com
Catalytic Oxidation Activated Carbon-Air Heating in xylene, Air Atmosphere Use of inexpensive and sustainable reagents (carbon, air) kobe-u.ac.jp

Advanced NMR Techniques for Structural Elucidation

While one-dimensional (1D) ¹H NMR spectroscopy provides primary evidence for the chemical environment of protons, advanced 2D NMR techniques are indispensable for the complete and unambiguous assignment of the molecular structure of this compound. wikipedia.orgmdpi.com These experiments reveal through-bond and through-space correlations between nuclei, confirming the precise connectivity of the pyrimidine rings and their linkage via the disulfide bridge.

In a typical ¹H NMR spectrum in CDCl₃, this compound exhibits a multiplet around 8.64 ppm, corresponding to the two equivalent protons at positions 4 and 6, and a triplet at approximately 7.16 ppm for the proton at position 5 on each pyrimidine ring. researchgate.net To confirm these assignments and elucidate the carbon framework, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. wikipedia.org

HSQC correlates protons with their directly attached carbon atoms, allowing for the assignment of the carbons in the pyrimidine ring.

HMBC reveals longer-range couplings (typically over 2-3 bonds). This is crucial for identifying the carbon atom at position 2, which is bonded to the sulfur atom and lacks a directly attached proton. Correlations would be expected from the protons at positions 4 and 6 to the carbon at position 2. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm spatial proximities between protons, further validating the assignments within the pyrimidine ring structure. mdpi.com

The expected correlations from these advanced NMR experiments are summarized in the table below.

Interactive Table: Expected 2D NMR Correlations for this compound
Proton (¹H) SignalExpected HMBC Correlations (to ¹³C)Expected NOESY Correlations (with ¹H)
H4/H6 (~8.64 ppm)C2, C5H5
H5 (~7.16 ppm)C4, C6H4, H6

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for confirming the molecular weight and probing the fragmentation patterns of this compound, offering direct evidence of its elemental composition and substructural motifs.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental formula of a compound. For this compound, the molecular formula is C₈H₆N₄S₂. HRMS can distinguish this composition from any other with the same nominal mass, providing a high degree of confidence in the compound's identity. nih.gov Instruments such as Time-of-Flight (TOF) or Orbitrap analyzers are capable of mass accuracies below 5 parts per million (ppm).

Interactive Table: High-Resolution Mass Data for this compound
ParameterValueReference
Molecular FormulaC₈H₆N₄S₂ nih.gov
Calculated Exact Mass222.00338856 Da nih.gov
Typical HRMS Measurement222.0031 (example)
Mass Accuracy (ppm)< 5 ppm (typical)

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion (or a protonated variant), followed by its fragmentation through collision-induced dissociation (CID) to produce a characteristic pattern of daughter ions. This fragmentation pattern acts as a structural fingerprint.

For this compound, the most characteristic fragmentation pathway involves the cleavage of the disulfide (S-S) and carbon-sulfur (C-S) bonds. thegoodscentscompany.comresearchgate.net Electron ionization (EI) mass spectra show a molecular ion peak at m/z 222, with key fragments observed at m/z 112 and 79. researchgate.net The fragmentation can be rationalized by an initial cleavage of the weak S-S bond, followed by further decomposition of the resulting fragments. Studies on related bis-pyrimidine structures confirm that fission across the disulfide bond is a primary fragmentation event. acs.org

Interactive Table: Key MS/MS Fragments of this compound
m/z (Daltons)Proposed Fragment Structure/IdentityNotesReference
222[C₈H₆N₄S₂]⁺Molecular Ion (M⁺) researchgate.net
112[C₄H₄N₂S]⁺Pyrimidine-2-thiol cation radical; from S-S cleavage with H-transfer researchgate.net
79[C₄H₃N₂]⁺Pyrimidinyl cation; from loss of SH from the m/z 112 fragment researchgate.net

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Together, they provide a detailed fingerprint that is highly specific to the compound's structure, including the characteristic vibrations of the pyrimidine rings and the disulfide bridge.

Fourier-Transform Infrared (FTIR) spectroscopy is particularly sensitive to polar functional groups and provides a rich "fingerprint" region (below 1500 cm⁻¹) that is unique to the molecule. For this compound, the FTIR spectrum is dominated by the vibrations of the pyrimidine ring. Key expected absorptions include:

C=N and C=C stretching vibrations of the aromatic pyrimidine ring, typically appearing in the 1600-1400 cm⁻¹ region.

C-H stretching vibrations of the aromatic ring protons, expected above 3000 cm⁻¹.

Ring breathing modes and C-H in-plane and out-of-plane bending vibrations , which contribute to the complex pattern in the fingerprint region.

The C-S stretching vibration , which is often weak in the IR spectrum, is expected in the 700-600 cm⁻¹ range.

Raman spectroscopy is highly effective for detecting non-polar bonds and symmetric vibrations. It is therefore an excellent technique for directly observing the disulfide (S-S) bond, which is often difficult to see in an IR spectrum. The key features expected in the Raman spectrum of this compound are:

A strong S-S stretching vibration , which is a hallmark of disulfides, typically appears as a distinct peak in the 550-480 cm⁻¹ region. researchgate.net

A symmetric C-S stretching vibration , which gives a signal often found around 700-600 cm⁻¹. researchgate.net

Pyrimidine ring breathing modes , which are often strong in the Raman spectrum and provide further structural confirmation.

The presence and position of the S-S stretching peak in the Raman spectrum provide conclusive evidence for the disulfide linkage in the molecule.

Electronic Spectroscopy (UV-Vis)

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of molecules containing chromophores. In this compound, both the pyrimidine rings and the disulfide bond act as chromophores, giving rise to a characteristic UV-Vis absorption spectrum.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to various electronic transitions within the molecule. The principal transitions are typically π→π* and n→σ* transitions. The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, usually associated with the aromatic pyrimidine rings. These transitions are generally of high intensity.

The n→σ* transition involves the excitation of an electron from a non-bonding orbital (n), such as those on the sulfur atoms' lone pairs, to a σ* antibonding orbital of the S-S bond. The energy and intensity of these absorptions are highly sensitive to the conformation of the disulfide bond, specifically the C-S-S-C dihedral angle.

Computational and spectroscopic studies on symmetrical heterocyclic disulfides, including this compound, have been conducted to understand their ground and excited states. nih.gov Theoretical calculations have indicated that for this compound, the lowest unoccupied molecular orbital (LUMO) is predominantly of π* character and is concentrated on the pyrimidyl groups. acs.org This delocalization significantly influences the molecule's electronic properties. Upon reduction, electrons initially populate this π* orbital of the pyrimidyl ring rather than the σ* orbital of the S-S bond. acs.org This process generates an anion-like intermediate, which in turn lowers the dissociation energy of the disulfide bond. acs.org

The experimentally observed absorption maxima (λmax) for this compound and related symmetrical heterocyclic disulfides are presented in the table below. These values reflect the energies required for the electronic transitions.

CompoundSolventλmax 1 (nm)λmax 2 (nm)Reference
This compound Data not availableData not availableData not available nih.gov
Bis(2-pyridyl) disulfideDichloromethane242305 nih.gov
Bis(2-benzothiazolyl) disulfideDichloromethane255320 nih.gov

Note: Specific experimental λmax values for this compound were not available in the cited literature, but values for analogous compounds are provided for comparison. The studies by Stoyanov et al. provide a detailed spectroscopic and computational investigation. nih.gov

UV-Vis spectroscopy is an effective real-time method for monitoring chemical reactions involving this compound, particularly thiol-disulfide exchange reactions. rug.nl This type of reaction is fundamental in various chemical and biological processes. The principle lies in the distinct spectral signatures of the disulfide reactant and the resulting thiol product.

The thiol-disulfide exchange reaction can be generalized as: Py-S-S-Py + R-SH ⇌ Py-S-S-R + Py-SH

In this reaction, this compound (Py-S-S-Py) reacts with a thiol (R-SH) to form an unsymmetrical disulfide and pyrimidine-2-thione (Py-SH), which exists in tautomeric equilibrium with 2-mercaptopyrimidine. Crucially, the reactant disulfide and the product thione have different absorption spectra. Pyrimidine-2-thione is a strong chromophore, and its formation can be monitored by the appearance and increase in absorbance at its specific λmax.

For instance, in the quantification of thiols using a similar compound, 4,4'-dipyridyl disulfide (4-PDS), the reaction with a thiol releases 4-thiopyridone (4-TP), a chromophore with a strong absorption around 324 nm. nih.gov By monitoring the increase in absorbance at this wavelength, the progress of the reaction and the concentration of the thiol can be determined. A similar approach can be applied to reactions with this compound.

The progress of a reaction can be tracked by observing:

A decrease in the absorbance at a wavelength where the starting disulfide absorbs maximally.

An increase in the absorbance at a wavelength characteristic of the product thione.

The presence of an isosbestic point , a specific wavelength at which the absorbance of the reaction mixture remains constant, indicating a direct conversion of one species to another.

This technique allows for the determination of reaction kinetics, including rate constants, by measuring the change in concentration of reactants or products over time. rug.nl

Reaction StepSpecies MonitoredSpectroscopic Change
Start of Reaction This compoundHigh absorbance at its λmax
During Reaction Pyrimidine-2-thione (product)Increasing absorbance at its λmax
End of Reaction Pyrimidine-2-thione (product)Absorbance stabilizes at a maximum

This method provides a non-invasive and continuous way to study the reactivity of this compound in various chemical environments.

Chemical Reactivity and Transformations

Reactivity of the Disulfide Bond

The disulfide bond (S-S) is the most reactive site in Bis(2-pyrimidyl) disulfide. It is susceptible to both reductive and oxidative cleavage.

Reductive Cleavage: In the presence of reducing agents, the S-S bond breaks to form two equivalents of the corresponding thiol, 2-mercaptopyrimidine (B73435). This reaction is fundamental to its application in systems where reversible bond formation is desired.

Oxidative Cleavage: Under oxidative conditions, the disulfide can be converted to higher oxidation state sulfur species, such as sulfinates or sulfonates. rsc.org

Coordination Chemistry and Ligand Behavior

This compound acts as a versatile ligand in coordination chemistry. It typically coordinates to metal centers through the nitrogen atoms of the pyrimidine (B1678525) rings, acting as a bidentate or bridging ligand. rsc.orgontosight.ai The coordination can lead to the formation of a variety of structures, from simple mononuclear complexes to complex coordination polymers. The nature of the metal ion, the counter-anion, and the solvent system can all influence the resulting structure and the reactivity of the coordinated ligand. rsc.org For example, it has been shown to form a copper(I) complex, bis[bis(2-pyridyl) disulfide]copper(I) perchlorate (B79767), where the copper ion is tetrahedrally coordinated by four nitrogen atoms from two disulfide ligands. acs.orgontosight.ai

In Situ Reactions Mediated by Metal Ions

A fascinating aspect of the chemistry of this compound is its ability to undergo in situ reactions when treated with certain metal salts. rsc.org These reactions can lead to unprecedented transformations of the ligand, such as S-S bond cleavage, C-S bond scission, and even the formation of persulfide or sulfonate derivatives. rsc.org For instance, the reaction with Ag(I) can lead to oxidative cleavage of the S-S bond to form a sulfonate derivative, while reaction with Cu(II) can result in C-S bond cleavage and substitution. rsc.org These metal-mediated reactions provide a pathway to novel coordination compounds with potentially unique catalytic or material properties.

Chemical Reactivity and Reaction Mechanisms of Bis 2 Pyrimidyl Disulfide

Cleavage and Formation of Disulfide Bonds

The disulfide bond is a key functional group that dictates much of the reactivity of bis(2-pyrimidyl) disulfide. It can undergo cleavage through various mechanisms, including thiol-disulfide exchange and reduction, and can also be subject to oxidative transformations.

Thiol-disulfide exchange is a class of reactions where a thiol reacts with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. This process is fundamental to the role of disulfides in various chemical and biological systems.

The generally accepted mechanism for thiol-disulfide exchange is a one-step SN2 type nucleophilic substitution. researchgate.net The reaction is initiated by the deprotonation of a thiol (RSH) to a more nucleophilic thiolate anion (RS⁻). rug.nlresearchgate.net This thiolate then attacks one of the sulfur atoms of the disulfide bond (R'SSR'), leading to the cleavage of the S-S bond and the formation of a new disulfide (RSSR') and a thiolate anion (-SR'). rug.nl The transition state is thought to be a trisulfide-like structure. nih.gov

The kinetics of thiol-disulfide exchange reactions are highly dependent on several factors, most notably the pH of the medium. rug.nl Since the thiolate anion is the reactive species, the reaction rate is significantly influenced by the pKₐ of the attacking thiol. researchgate.net A pH range of 7-9 is often optimal for generating a sufficient concentration of thiolate to facilitate the exchange. rug.nl However, studies on aromatic thiol-disulfide exchange have shown that the reaction can remain active even under acidic conditions, for instance at pH 2. rug.nl The rate of these reactions is also influenced by the solvent, with hydrophobic environments potentially accelerating the reaction. researchgate.net

The table below illustrates the pH dependence of the rate constant for the reduction of a disulfide by a phosphine-based reducing agent, which proceeds through a related nucleophilic mechanism.

pHRate Constant (M⁻¹s⁻¹)
890400
718500
63510
5800
4147
3166
2265
Data adapted from a study on the reduction of disulfide 42 with TCEP. rug.nl

The reactivity of the disulfide bond in thiol-disulfide exchange reactions is harnessed in the fields of bioconjugation and polymer modification. Disulfide bonds serve as cleavable linkers, allowing for the controlled release of conjugated molecules under specific conditions. mdpi.com

In bioconjugation, pyridyl disulfide reagents are used to attach molecules, such as peptides, to other entities like lipids. nih.gov For instance, cysteine-terminated peptides can be anchored to thiol-reactive lipids through disulfide bond formation. nih.gov This strategy has been employed to decorate liposomes with targeting peptides and fusogenic peptides for enhanced drug delivery to specific cells and for facilitating endosomal escape. nih.gov The resulting disulfide linkage is relatively stable but can be cleaved by intracellular reducing agents like glutathione, triggering the release of the cargo.

In polymer science, the dynamic nature of disulfide bonds is utilized to create "smart" polymers that respond to stimuli such as changes in pH or redox potential. mdpi.comoulu.fi Polymers containing disulfide linkages, including bis(hindered amino)disulfide moieties, can undergo topological transformations. rsc.org For example, macrocyclic monomers containing a bis(2,2,6,6-tetramethylpiperidin-1-yl)disulfide (BiTEMPS) moiety can be used to synthesize end-functionalized polymers by heating them with bifunctional acyclic BiTEMPS compounds. rsc.org This allows for the control of polymer end groups and molecular weight. rsc.org

The disulfide bond in this compound can be cleaved by reducing agents. This reductive cleavage is a fundamental reaction in protein chemistry for breaking disulfide bridges in proteins like ribonuclease and lysozyme. exlibrisgroup.com Common reducing agents used for this purpose include thiols such as thioglycolic acid and dithiothreitol (B142953) (DTT), as well as phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). rug.nlexlibrisgroup.com

TCEP is a particularly effective reducing agent across a wide pH range, showing greater reactivity than DTT, especially under acidic conditions. rug.nl The reduction of disulfides is often a rapid process. rug.nl Electrochemical methods can also be employed for the reductive cleavage of disulfide bonds. acs.org The reduction of symmetrical and unsymmetrical disulfides can proceed through a stepwise mechanism involving the formation of a radical anion intermediate. acs.org

The disulfide bond can undergo oxidative cleavage in the presence of strong oxidizing agents or metal catalysts. In the presence of certain metal salts and solvents, a related compound, di[4-(pyridin-2-yl)pyrimidinyl]disulfide, has been shown to undergo unprecedented in situ reactions. rsc.orgnih.gov For example, reaction with silver nitrate (B79036) (AgNO₃) in a acetonitrile-DMF solvent mixture resulted in the oxidative cleavage of the S-S bond to form a sulfonate. rsc.orgnih.gov

The oxidation of thiols is a common method for the formation of disulfides. arkat-usa.org Various oxidizing agents can be employed for this transformation. For instance, bis(bipyridine)silver(II) peroxydisulfate (B1198043) can selectively oxidize a range of organic functional groups, including the conversion of thiols to their corresponding disulfides. arkat-usa.org

Thiol-Disulfide Exchange Reactions

Substitution Reactions

Beyond the reactivity of the disulfide bond, the pyrimidine (B1678525) rings of this compound can participate in substitution reactions. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution.

In the context of related pyrimidyl sulfides, nickel-catalyzed Suzuki–Miyaura cross-coupling reactions have been utilized to synthesize 2,4-diarylated pyrimidines. In these reactions, a nickel catalyst facilitates the cleavage of the C-S bond, which is then followed by coupling with an aryl boronate to replace the sulfide (B99878) moiety with an aryl group. Vinyl 2-pyrimidyl sulfide has also been used as a platform for the synthesis of tetrasubstituted olefins via palladium-catalyzed C-C coupling reactions.

Furthermore, metal-mediated reactions have demonstrated the possibility of C-S bond scission followed by substitution. In one instance, the reaction of di[4-(pyridin-2-yl)pyrimidinyl]disulfide with copper(II) perchlorate (B79767) in a specific solvent system led to C-S bond cleavage and subsequent oxygen substitution, forming a zwitterionic product. rsc.orgnih.gov

Nucleophilic Aromatic Substitution on Pyrimidine Rings

The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of two nitrogen atoms within the aromatic ring enhances its electrophilic character, making it a target for nucleophiles. researchgate.net In the context of this compound, this reactivity allows for the modification of the pyrimidine rings.

While direct experimental data on SNAr reactions specifically on this compound is limited in the provided search results, the general reactivity of pyrimidine systems suggests that nucleophiles can attack the carbon atoms of the pyrimidine rings, particularly at positions 4 and 6, which are activated by the ring nitrogens. researchgate.net Such reactions would typically involve the displacement of a leaving group, although in the case of an unsubstituted pyrimidine ring, the reaction is less facile. The disulfide moiety itself can influence the reactivity of the pyrimidine rings through its electron-donating or -withdrawing properties.

C–Sulfone Bond Activation in Related Reactions

Although this compound is a disulfide, the chemistry of related pyrimidinyl sulfones provides insight into the reactivity of the pyrimidine C-S bond. Pyrimidinyl sulfones have been utilized as electrophiles in cross-coupling reactions, where the C–SO2 bond is selectively cleaved. researchgate.net This desulfonylative cross-coupling offers a method for creating 2,4-diarylated pyrimidines. researchgate.net

This reactivity is significant because it demonstrates the lability of the C-S bond in pyrimidine-sulfur compounds, which can be activated by transition metal catalysts like nickel. researchgate.net The reaction proceeds through the cleavage of the C(sp²)–SO2 bond, allowing for the introduction of various aryl groups. researchgate.net This suggests that under appropriate catalytic conditions, the C-S bonds in this compound could potentially be activated, leading to transformations beyond simple S-S bond cleavage.

Metal-Mediated Transformations and In Situ Reactions

This compound and related heterocyclic disulfides are known to undergo a variety of interesting in situ reactions when mediated by metal ions. rsc.orgresearchgate.net These transformations are often dependent on the specific metal salt and solvent system used, leading to a diverse range of products. rsc.org The coordination of the pyrimidine nitrogen atoms to the metal center is believed to play a crucial role in inducing and stabilizing the resulting reaction products. rsc.org

Oxidative Cleavage of S–S Bonds

In the presence of certain metal salts and oxidizing conditions, the sulfur-sulfur bond of heterocyclic disulfides can undergo oxidative cleavage. rsc.org For instance, the reaction of a related disulfide, di[4-(pyridin-2-yl)pyrimidinyl]disulfide, with silver nitrate (AgNO₃) results in the formation of a sulfonate derivative through the oxidative cleavage of the S–S bond. rsc.org This indicates that the disulfide linkage is susceptible to oxidation, leading to the formation of higher oxidation state sulfur species. This process is not limited to silver, as other transition metals can also mediate such oxidative transformations. rsc.orgscirp.org

C–S Bond Scission and Rearrangements

Beyond the typical S-S bond cleavage, metal-mediated reactions of heterocyclic disulfides can also lead to the more unusual scission of carbon-sulfur bonds. rsc.orgresearchgate.net These reactions often result in significant rearrangements of the original ligand structure. For example, the reaction of di[4-(pyridin-2-yl)pyrimidinyl]disulfide with copper(II) perchlorate in one solvent system led to C–S bond scission followed by oxygen substitution, forming a zwitterionic product. rsc.org In another instance, with cobalt(II) perchlorate, selective single C–S bond rupture resulted in a persulfide derivative. rsc.org These transformations highlight the complex reactivity of these ligands, where the metal center can activate not only the S-S bond but also the more robust C-S bond, leading to novel molecular architectures. rsc.orgresearchgate.net

Electrochemical Behavior and Redox Processes

The electrochemical properties of this compound are of significant interest, particularly in the context of energy storage applications where it has been investigated as a cathode material. researchgate.netresearchgate.net Its redox behavior is centered around the reversible cleavage and formation of the disulfide bond.

The disulfide bond in organosulfur compounds can undergo a reversible two-electron reduction, making them attractive for high-energy-density cathode materials. nih.govresearchgate.net In the case of this compound, the pyrimidyl groups play a crucial role in modulating its electrochemical properties. researchgate.net

Redox Peaks and Overpotential Analysis

Cyclic voltammetry (CV) studies of this compound reveal its redox behavior. researchgate.netacs.org In lithium batteries, the initial lithiation occurs at approximately 2.45 V, corresponding to the cleavage of the S-S bond and the formation of lithium 2-pyrimidinethiolate. researchgate.net The presence of the pyrimidyl group with its two nitrogen atoms provides better electrochemical properties compared to phenyl disulfide (Ph₂S₂). researchgate.net

A key finding is that the superdelocalization of the pyrimidyl group allows the extra electrons to initially localize on the π* molecular orbital of the pyrimidyl group rather than the σ* orbital of the S-S bond. researchgate.netresearchgate.net This generates an anion-like intermediate, [Pym₂S₂]²⁻, which lowers the dissociation energy of the S-S bond and depletes the intrinsic energy barrier for dissociative electron transfer. researchgate.netresearchgate.net This results in faster kinetics and higher reversibility. researchgate.net CV characterization shows a small redox peak separation of only 80 mV, indicating a low overpotential during the redox process. acs.org

FeatureObservationReference
Initial Lithiation Voltage2.45 V researchgate.net
Redox Peak Separation80 mV acs.org
Intermediate Species[Pym₂S₂]²⁻ researchgate.netresearchgate.net

This favorable electrochemical behavior, characterized by low overpotential and fast kinetics, makes this compound a promising candidate for high-rate, long-cycle-life organic cathode materials. researchgate.net

Dissociative Electron Transfer Mechanisms

The dissociative electron transfer of this compound is a critical aspect of its chemical reactivity, particularly highlighted in its application as a cathode material in rechargeable lithium batteries. The process involves the addition of electrons leading to the cleavage of the sulfur-sulfur bond. Research indicates that this process is not a simple, direct cleavage but a more complex, stepwise mechanism significantly influenced by the electronic properties of the pyrimidyl groups.

Detailed research findings reveal that upon reduction, the incoming electrons preferentially localize on the π* molecular orbitals of the pyrimidyl groups rather than directly into the σ* orbital of the S-S bond. acs.orgnih.gov This initial electron acceptance by the pyrimidyl rings is attributed to their "superdelocalization" capability, allowing them to act as effective electron storage sites. acs.org This localization of electrons generates a transient anion-like intermediate, specifically identified as [Pym₂S₂]²⁻. nih.gov

The formation of this intermediate is a crucial step that precedes the S-S bond scission. By accommodating the extra electrons, the pyrimidyl groups effectively lower the dissociation energy of the disulfide bond. nih.gov This, in turn, depletes the intrinsic energy barrier for the dissociative electron transfer, facilitating a more rapid and efficient cleavage of the S-S bond. acs.orgnih.gov This mechanism contributes to the fast reaction kinetics observed for this compound in electrochemical applications. acs.org

Cyclic voltammetry studies of this compound have provided further insight into this process. The redox peak separation in cyclic voltammograms is a key indicator of the electrochemical reaction kinetics. For this compound, a small redox peak separation of just 80 mV has been reported. acs.org This low value signifies a low overpotential for the redox process, confirming the facile nature of the electron transfer and subsequent bond cleavage. acs.org

While detailed theoretical calculations and experimental data on the precise bond dissociation energy and activation energies for this compound are not extensively available in the public domain, the qualitative mechanism is well-supported. The data that is available is presented in the table below. For comparison, related disulfide compounds are often studied to understand these mechanisms, though direct quantitative comparisons should be made with caution due to the unique electronic influence of the pyrimidyl group.

ParameterCompoundValueMethodReference
Redox Peak Separation (ΔEp)This compound80 mVCyclic Voltammetry acs.org

Ligand Properties and Coordination Modes

The versatility of this compound as a ligand stems from its ability to coordinate to metal centers through different atoms and in different conformations.

This compound possesses four potential nitrogen donor atoms within its two pyrimidine rings and two sulfur atoms in the disulfide linkage. The nitrogen atoms, being part of an aromatic heterocyclic system, are effective coordination sites. The sulfur atoms, with their lone pairs of electrons, can also participate in coordination, although this is often influenced by the nature of the metal ion and the reaction conditions. In many instances, the ligand coordinates to metal ions exclusively through its nitrogen atoms. mdpi.com

The geometry of this compound allows it to act as a chelating ligand, where both nitrogen atoms of a single pyrimidine ring or one nitrogen from each ring can coordinate to the same metal center. More commonly, it functions as a bridging ligand, connecting two or more metal centers. This bridging can occur in several ways: a single pyrimidine ring can bridge two metal ions, or the entire ligand can span between two metal centers, coordinating through a nitrogen atom from each pyrimidine ring. This bridging capability is crucial in the formation of coordination polymers and polynuclear complexes. connectedpapers.com The flexibility of the disulfide bond also allows the ligand to adopt different spatial arrangements, which contributes to the structural diversity of the resulting coordination compounds.

Synthesis and Characterization of Metal Complexes

A variety of metal complexes of this compound have been synthesized and characterized using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis. The synthesis typically involves the reaction of a metal salt with the ligand in a suitable solvent.

The coordination chemistry of this compound with transition metals is particularly well-explored, leading to a range of complexes with interesting structures and properties.

Silver(I) Complexes: Silver(I) complexes of ligands similar to this compound have been shown to form polynuclear structures where the sulfide or disulfide group facilitates Ag-S bonding. nih.gov For instance, reactions with related ligands have yielded one-dimensional coordination polymers. rsc.org

Ruthenium Complexes: While specific studies on ruthenium complexes with this compound are limited, related di-2-pyridyl sulfide (dps) ligands form octahedral complexes such as [Ru(dps)₂Cl₂], featuring N,S-chelation. nih.gov It is anticipated that this compound would form analogous complexes.

Copper(I) and Copper(II) Complexes: The reactions of this compound and its derivatives with copper salts have been extensively studied. For example, the reaction of a related ligand, bis(4-(pyridin-2-yl)pyrimidin-2-ylthio)methane, with Cu(NO₃)₂ resulted in discrete dinuclear macrocyclic structures involving the in situ reduction of Cu(II) to Cu(I). tandfonline.com Conversely, reaction with CuCl led to dinuclear macrocycles with in situ oxidation of Cu(I) to Cu(II). tandfonline.com The crystal structure of chloro[this compound]copper(I) monohydrate has been determined, providing a concrete example of a Cu(I) complex with this ligand. acs.org

Cobalt(II) and Cobalt(III) Complexes: The reaction of di[4-(pyridin-2-yl)pyrimidinyl]disulfide with Co(ClO₄)₂ in a methanol-dichloromethane solvent mixture resulted in a mononuclear Co(III) coordination structure. rsc.org This transformation involved the conversion of the disulfide to its persulfide derivative. rsc.org

Molybdenum(II) and Tungsten(II) Complexes: There is limited specific information available in the searched literature regarding the synthesis and characterization of Mo(II) and W(II) complexes with this compound. However, studies on the related ligand 2,2'-dipyridyl diselenide have yielded complexes such as [Mo(SePy)₂(CO)₃] and [W(SePy)₂(CO)₃], suggesting that similar carbonyl complexes could potentially be formed with this compound. acs.org

Iron(II) Complexes: Information on Fe(II) complexes with this compound is scarce in the reviewed literature. Research on analogous ligands like 2,2'-dipyridyl disulfide has shown the formation of iron complexes, indicating the potential for this compound to also coordinate with iron.

Zinc(II) Complexes: Zinc(II) has been shown to form complexes with ligands containing pyrimidine and disulfide or sulfide moieties. For instance, the reaction of related ligands has led to the formation of various zinc complexes, though specific details for this compound are not extensively documented.

Mercury(II) Complexes: Mercury(II) is known to form coordination polymers with related disulfide ligands. For example, [HgBr₂(2,2′-dipyridyl disulfide)] is a polymeric compound where the ligand bridges mercury atoms via nitrogen coordination. researchgate.net

A summary of representative transition metal complexes with this compound and related ligands is presented in the table below.

Metal IonLigandComplex Formula/DescriptionReference
Cu(I)This compoundChloro[this compound]copper(I) monohydrate acs.org
Co(III)Di[4-(pyridin-2-yl)pyrimidinyl]disulfideMononuclear Co(III) persulfide complex rsc.org
Ag(I)Di[4-(pyridin-2-yl)pyrimidinyl]disulfideOne-dimensional coordination polymer rsc.org
Hg(II)2,2′-Dipyridyl disulfidePolymeric [HgBr₂(2,2′-dipyridyl disulfide)] researchgate.net

The coordination chemistry of this compound with main group metals is a less explored area compared to its transition metal complexes. While the nitrogen and sulfur donor atoms of the ligand are capable of coordinating to main group elements, there is a notable lack of specific research findings and characterized complexes in the currently available scientific literature. Future research in this area could reveal novel structural motifs and properties.

Structural Diversity of Coordination Compounds

The ability of this compound to act as a versatile bridging and chelating ligand, combined with the variable coordination preferences of different metal ions, leads to a remarkable structural diversity in its coordination compounds. This diversity ranges from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers.

The flexibility of the S-S bond allows the two pyrimidine rings to adopt various orientations relative to each other, which, in conjunction with the choice of metal ion and counter-anion, can be used to control the final architecture of the coordination compound. For example, with related disulfide ligands, the formation of coordination polymers with multiple topologies has been observed. researchgate.net The crystal structure of this compound dihydrate has been redetermined, providing precise information about its solid-state conformation. acs.org

Conclusion

Bis(2-pyrimidyl) disulfide stands as a compound of considerable scientific interest, bridging fundamental concepts in organosulfur and coordination chemistry with practical applications in materials science. Its straightforward synthesis, well-defined structure, and versatile reactivity make it a valuable tool for chemical researchers. The ongoing exploration of its properties, particularly in the context of energy storage and the synthesis of novel materials, promises to unveil further exciting developments in the field. The study of this compound exemplifies the power of molecular design in addressing contemporary scientific challenges.

Theoretical and Computational Studies of Bis 2 Pyrimidyl Disulfide

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecule's behavior. Methods such as self-consistent field calculations have been applied to analyze disulfides like Bis(2-pyrimidyl) disulfide, offering a detailed view of their electronic and structural properties. acs.orgacs.org These calculations are crucial for understanding the molecule's inherent stability and reactivity patterns.

The electronic structure of this compound is a key determinant of its chemical behavior, particularly in electrochemical applications. Studies have focused on its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netchinesechemsoc.org The energy gap between these orbitals provides insight into the molecule's kinetic stability and reactivity.

A significant finding from these analyses is the role of the pyrimidyl group. Due to its "superdelocalization" effect, upon reduction, extra electrons preferentially localize on the π* molecular orbitals of the pyrimidyl group rather than the σ* orbital of the S-S bond. researchgate.netresearchgate.net This initial localization generates an anion-like intermediate, [Pym2S2]²⁻, which in turn lowers the dissociation energy of the disulfide bond. researchgate.netresearchgate.net This process is believed to reduce the intrinsic energy barrier for dissociative electron transfer. researchgate.netresearchgate.net The dissociative reduction of disulfide bonds, proceeding through the formation of a radical anion species, is a critical step in their electrochemical mechanism. acs.org

Table 1: Frontier Molecular Orbital Energies of this compound (Pym2S2)

Molecular Orbital Energy (eV)
LUMO -1.78
HOMO -6.31

Data sourced from theoretical calculations related to its use in lithium batteries. researchgate.net

The three-dimensional structure and conformational flexibility of this compound are critical to its function. Conformational analysis aims to identify the most stable arrangements of the molecule, known as energy minima. acs.org For disulfides, a key parameter is the C-S-S-C dihedral angle. Force field and self-consistent field calculations have been performed on trans coplanar disulfides, a conformation relevant to this compound. acs.orgacs.org The search for low-energy conformations involves exploring the potential energy surface of the molecule to locate various local minima. nih.gov These studies are essential for understanding how the molecule's shape influences its packing in the solid state and its interactions with other molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions over time. These simulations are particularly useful for understanding processes in solution, such as solvation and the dynamics of intermolecular interactions. researchgate.netresearchgate.net By simulating the movement of atoms and molecules, MD provides a detailed picture of the system's evolution, which is often difficult to capture through experimental means alone. nih.govnih.gov

MD simulations have been instrumental in analyzing the solvation structure of this compound, especially in the context of its use in lithium-ion batteries. researchgate.net Simulations show how lithium ions (Li⁺) are solvated by the electrolyte and how they interact with the disulfide cathode material. researchgate.net Snapshots from these simulations reveal the typical first solvation sheath structures of Li⁺ around the molecule, providing insights into the coordination environment. researchgate.net The radial distribution function derived from MD simulations can quantify the probability of finding a Li⁺ ion at a certain distance from the nitrogen and sulfur atoms of the pyrimidyl group, clarifying the nature of the solvation shell. researchgate.net

A key aspect revealed by theoretical studies is the nature of intermolecular interactions, particularly in the presence of lithium ions. During the lithiation process, non-covalent interactions play a crucial role. researchgate.net Molecular dynamics simulations and theoretical calculations suggest an attraction between the pyrimidyl groups and lithium polysulfides or sulfides. researchgate.net This attraction is mediated through the formation of N···Li···S bonds, where the lithium ion is coordinated between the nitrogen atom of the pyrimidyl ring and a sulfur atom. researchgate.net These interactions are thought to be vital for retaining the soluble discharge products within the electrode, contributing to stable cycling performance in battery applications. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard tool for investigating the properties of molecules like this compound. acs.orgresearcher.life DFT calculations are employed to support experimental findings and provide deeper understanding of the electronic structure and reaction mechanisms. researchgate.net For instance, DFT has been used to investigate the charge storage process in battery applications, corroborating results from spectroscopic studies. researchgate.net Hybrid DFT methods are also used to calculate properties like hydrogen bond strength, demonstrating the versatility of this computational approach in molecular modeling. acs.org

Prediction of Spectroscopic Properties

Computational methods, primarily based on Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules like this compound. These predictions are crucial for interpreting experimental spectra and for understanding the electronic structure and vibrational modes of the molecule.

For instance, the vibrational spectrum can be computationally predicted to identify characteristic peaks. Experimental studies have identified the stretch vibration of the S-S bond in this compound at approximately 508 cm⁻¹ through Raman and FTIR spectroscopy. researchgate.net A primary goal of theoretical calculations would be to accurately reproduce this and other key vibrational modes, such as the ring breathing and C=N vibrations of the pyrimidyl groups, which have been experimentally observed around 1075 cm⁻¹ and 1470 cm⁻¹, respectively. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) calculations could be used to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions, such as π → π* and n → π* transitions, which are characteristic of heteroaromatic systems. The prediction of ¹H and ¹³C NMR chemical shifts would also be a standard output of computational studies, aiding in the structural elucidation and assignment of experimental NMR data.

The table below illustrates the type of data that would be generated from a computational study on the spectroscopic properties of this compound, alongside the available experimental values for comparison.

Spectroscopic PropertyExperimental Value (cm⁻¹)Predicted Value (cm⁻¹)Method of Prediction
S-S Stretch Vibration 508 researchgate.netData not availableDFT/B3LYP/6-31G(d) (Typical)
Ring Breathing 1075 researchgate.netData not availableDFT/B3LYP/6-31G(d) (Typical)
C=N Vibration 1470 researchgate.netData not availableDFT/B3LYP/6-31G(d) (Typical)

This table is illustrative. While experimental values are cited, the predicted values are placeholders as a dedicated computational spectroscopic study was not found.

Elucidation of Reaction Mechanisms via Computational Models

Computational models have been pivotal in understanding the reaction mechanism of this compound, especially its electrochemical behavior as a cathode material in lithium batteries. A notable study by Xing et al. employed theoretical calculations to shed light on its high-rate performance. acs.orgresearchgate.net

The key findings from these computational investigations revolve around the electronic structure of the molecule and its influence on the redox process. Theoretical calculations revealed that the Lowest Unoccupied Molecular Orbital (LUMO) of this compound is predominantly centered on the pyrimidyl groups, exhibiting π* character rather than the expected σ* character of the S-S bond. acs.org This electronic distribution is crucial for the molecule's reactivity.

During the discharge process in a lithium battery, the incoming electrons initially populate the π* orbitals of the pyrimidyl groups. This leads to the formation of an anion-like intermediate, conceptually described as [Pym₂S₂]²⁻. researchgate.net The formation of this intermediate significantly weakens the S-S bond, thereby lowering the dissociation energy barrier of this bond. acs.orgresearchgate.net This facilitated cleavage of the disulfide bond is a key factor in the fast reaction kinetics observed for this material. acs.org

The computational models have thus provided a distinct pathway for the electrochemical reduction of this compound, which differs from a direct dissociative electron transfer to the S-S bond. The pyrimidyl group acts as an electron shuttle, accepting the electrons first and enabling a lower energy pathway for the subsequent chemical step of S-S bond breaking. This understanding is critical for the rational design of new organosulfur compounds with enhanced electrochemical properties.

The following table summarizes the key computational findings regarding the reaction mechanism of this compound.

Computational FindingSignificance in Reaction MechanismReference
LUMO has π* character on pyrimidyl groupsDirects initial electron attack to the rings, not the S-S bond. acs.org
Formation of [Pym₂S₂]²⁻ intermediateStabilizes the added electrons and precedes S-S bond cleavage. researchgate.net
Lowered S-S bond dissociation energyFacilitates rapid cleavage of the disulfide bond, leading to fast kinetics. acs.orgresearchgate.net

Applications in Materials Science and Energy Storage

Cathode Materials for Rechargeable Batteries

Bis(2-pyrimidyl) disulfide (Pym₂S₂) has emerged as a promising candidate for cathode materials in rechargeable lithium batteries. nih.govresearchgate.net Unlike traditional sulfur cathodes, which suffer from issues like low conductivity and the dissolution of intermediate polysulfides, organosulfur compounds like Pym₂S₂ offer advantages due to their tunable molecular structures and specific electrochemical properties. nih.govacs.org Pym₂S₂ is part of a class of organosulfides being explored to overcome the slow reaction kinetics and structural degradation that often hinder the performance of conventional organosulfur cathodes. nih.govresearchgate.net

In the context of lithium-sulfur (Li-S) battery technology, this compound has been identified as a particularly effective soluble cathode material. nih.goviaea.org Its molecular design addresses key challenges in Li-S systems, leading to enhanced performance metrics, including high-rate capability and extended cycle life. nih.gov

Research has demonstrated that this compound exhibits exceptional high-rate performance as a cathode material. acs.org Due to its molecular structure facilitating fast reaction kinetics, it can sustain high discharge capacities even at very high current rates. acs.org For instance, a lithium half-cell utilizing a Pym₂S₂ cathode has shown a discharge capacity of 154 mAh g⁻¹ at an extremely high rate of 30C. acs.org The material's low overpotential during the redox process, indicated by a cyclic voltammetry (CV) peak separation of only 80 mV, further underscores its suitability for high-rate applications. acs.org

Table 1: High-Rate Performance of this compound Cathode

C-Rate Reversible Capacity (mAh g⁻¹) Cycle Number
5 C 151.5 2000
10 C Not specified, but fade rate is 0.0038% per cycle >8000
30 C 154 Not specified

Data sourced from scientific studies on Pym₂S₂ cathodes. acs.orgacs.org

A key factor behind the high performance of this compound is a phenomenon known as superdelocalization of the pyrimidyl group. nih.govresearchgate.net Theoretical calculations show that the lowest unoccupied molecular orbital (LUMO) of the Pym₂S₂ molecule has significant π* character and is concentrated on the pyrimidyl group, rather than the σ* character of the sulfur-sulfur (S-S) bond. acs.orgresearchgate.net

This electronic configuration means that during the reduction process, incoming electrons initially populate the π* orbital of the pyrimidyl group instead of directly entering the antibonding σ* orbital of the S-S bond. nih.govresearchgate.net This localization of electrons on the pyrimidyl rings creates an anion-like intermediate, [Pym₂S₂]²⁻. nih.govresearchgate.net The formation of this intermediate significantly lowers the energy barrier for the subsequent dissociation of the S-S bond, effectively depleting the intrinsic energy barrier of the dissociative electron transfer. nih.govresearchgate.net This allows the pyrimidyl group to act as an "electron warehouse," facilitating rapid and efficient cleavage of the S-S bond, which is crucial for fast reaction kinetics. acs.orgresearchgate.net

The unique electrochemical behavior of this compound contributes to an exceptionally long cycle life in rechargeable lithium batteries. nih.govacs.org The stability endowed by its molecular structure and reaction mechanism minimizes structural degradation during repeated charge and discharge cycles. researchgate.net

Lithium half-cells with Pym₂S₂ cathodes have demonstrated remarkable durability. At a high rate of 5C, a reversible capacity of 151.5 mAh g⁻¹ was maintained after 2000 cycles. acs.orgresearchgate.net In an even more strenuous test, the cathode exhibited an ultralong cyclability of over 8000 cycles at a demanding rate of 10C, with a very low capacity-fade rate of just 0.0038% per cycle. acs.orgacs.org

Table 2: Long-Cycle Performance of this compound Cathodes

C-Rate Number of Cycles Capacity Retention / Reversible Capacity
2 C >2000 High stability shown in performance graphs
5 C 2000 151.5 mAh g⁻¹
10 C >8000 Low capacity fade rate of 0.0038% per cycle

Data sourced from electrochemical testing of Li|Pym₂S₂ cells. acs.orgacs.orgresearchgate.net

The pyrimidyl group in this compound plays a crucial role in interacting with lithium ions (Li⁺). acs.org The nitrogen atoms within the pyrimidyl rings can facilitate the interaction with Li⁺, which is a beneficial characteristic. acs.org This interaction is distinct from that in similar molecules like dipyridyl disulfide, where N···Li···S bridges help to keep the discharge products clustered and less soluble in the electrolyte. researchgate.net For Pym₂S₂, the pyrimidyl group's ability to act as an electron storage site facilitates the entire redox process, contributing to the fast reaction kinetics. acs.org While traditional lithium-sulfur batteries suffer from the shuttling of soluble lithium polysulfide intermediates, the molecular design of organosulfides like Pym₂S₂ aims to better manage the sulfur chemistry and mitigate these issues. nih.govmdpi.com

The successful application of this compound represents a significant advancement in the development of organosulfur cathode materials. nih.govresearchgate.net Organosulfides are attractive alternatives to elemental sulfur cathodes because their properties, such as discharge voltage, reaction kinetics, and cycle stability, can be precisely tuned by modifying the organic functional groups attached to the sulfur-sulfur bond. acs.org

The study of Pym₂S₂ provides a distinct pathway for designing high-rate, long-cycle-life organic cathode materials. nih.govresearchgate.net It highlights a strategy of using organic groups with specific electronic properties, like the superdelocalization of the pyrimidyl group, to overcome the typically sluggish kinetics associated with the cleavage and formation of S-S bonds in other organosulfur compounds. nih.govresearchgate.net This work opens new avenues for creating ultrahigh-redox-activity organic electrode materials for next-generation energy storage systems. acs.org

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation/Formula
This compound Pym₂S₂
Lithium Li
Dipyridyl disulfide -

Advanced Research Directions and Future Perspectives

Design of Novel Pyrimidine-Based Disulfide Systems

The core structure of bis(2-pyrimidyl) disulfide serves as a versatile scaffold for the design of novel, functionalized disulfide systems. Research in this area focuses on synthesizing new derivatives with tailored electronic, structural, and chemical properties. A common strategy involves the introduction of various substituents onto the pyrimidine (B1678525) rings to modulate the compound's characteristics.

The synthesis of these novel systems often starts from readily available precursors like 2-mercaptopyrimidine (B73435) or its derivatives. nih.govchemsrc.com For instance, a series of N,O-(N,N- or O,O-)-di- and N,N,O-tri-(o-, m-, and p-)bromobenzyl-2-thiouracils have been prepared through the oxidation and subsequent benzylation of 2-thiouracil. The electron-deficient nature of the pyrimidine rings facilitates nucleophilic aromatic substitution, allowing for functionalization at various positions. This reactivity is exploited to introduce a wide array of functional groups, leading to compounds with potentially enhanced biological or material properties. nih.govnih.gov

Recent synthetic methodologies have also focused on creating these novel disulfide systems through more efficient and environmentally friendly routes. This includes the development of one-pot synthesis protocols and the use of milder reaction conditions. nih.govresearchgate.net The design of these new pyrimidine-based disulfides is often guided by the desired application, whether it be for creating new bioactive molecules, developing advanced materials, or for use in novel catalytic systems. nih.govgoogle.com

Exploration of New Catalytic Applications

The unique electronic and structural features of this compound and its derivatives have prompted investigations into their catalytic potential. The disulfide bond itself is redox-active and can be reversibly cleaved, a property that is central to many of its catalytic functions.

One emerging area is the use of pyrimidine disulfides in photocatalysis. Under photoirradiation, organic disulfides can cleave into thiyl radicals (RS•), which can then catalyze a variety of organic transformations. beilstein-journals.org These reactions, which include cycloadditions and the oxidation of alkynes, benefit from the mild, chemoselective, and green nature of disulfide-based catalysts. beilstein-journals.org For example, disulfides have been shown to catalyze the aerobic oxidation of 1,3-dicarbonyl compounds and the diboration of terminal alkynes under light irradiation. beilstein-journals.org

Furthermore, this compound and related compounds have shown promise in transition-metal-catalyzed reactions. For example, they have been utilized in iron-catalyzed cross-electrophile coupling reactions to form thioethers. nih.gov The pyrimidine nitrogens can also act as coordinating atoms, influencing the catalytic activity of metal centers. The potential for these compounds in heterogeneous catalysis is also being explored, particularly in the context of their incorporation into porous materials like metal-organic frameworks.

A particularly noteworthy application is in the field of energy storage, where soluble this compound has been investigated as a high-rate cathode material for rechargeable lithium batteries. acs.orgresearcher.life This application leverages the reversible redox chemistry of the disulfide bond to store and release energy.

Integration into Hybrid Organic-Inorganic Materials

The integration of this compound and its derivatives into hybrid organic-inorganic materials is a rapidly developing field, with significant potential for creating materials with novel properties and functionalities. These hybrid materials combine the advantages of both organic components (e.g., flexibility, functionality) and inorganic components (e.g., stability, conductivity).

Specifically, this compound has been identified as a promising cathode material in hybrid organosulfur-inorganic cathodes for rechargeable lithium batteries. acs.org In these systems, the organosulfur compound is combined with inorganic materials to enhance conductivity and prevent the dissolution of reaction intermediates, thereby improving the battery's performance and cycle life. acs.org The design of such hybrid materials often involves creating a composite where the organic disulfide is intimately mixed with a conductive inorganic substrate. acs.org

Development of Advanced Computational Models for Predictive Research

Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of this compound and related systems. acs.orgresearchgate.netnih.gov These theoretical studies provide valuable insights that complement experimental findings and guide the design of new molecules and materials.

DFT calculations are employed to investigate various aspects of pyrimidine disulfides, including their electronic structure, molecular geometry, and vibrational spectra. nih.gov For example, computational studies have been used to analyze the bond dissociation energies of the S-S bond, which is crucial for understanding their redox behavior and catalytic activity. researchgate.net These calculations can also predict how different substituents on the pyrimidine ring will affect the electronic properties and reactivity of the molecule. nih.gov

In the context of materials science, computational models can help predict the performance of this compound as a cathode material in batteries by simulating the reduction pathways and the solubility of the resulting products. acs.org Furthermore, DFT can be used to study the interactions between pyrimidine-based ligands and metal ions in MOFs, aiding in the rational design of these porous materials for specific applications. nih.gov The development of more accurate and efficient computational methods will continue to be a key driver of innovation in the field of pyrimidine disulfide research.

Potential in Supramolecular Chemistry and Host-Guest Interactions

The ability of this compound and its derivatives to participate in non-covalent interactions makes them attractive building blocks for supramolecular chemistry and the design of host-guest systems. acs.orgrsc.orgmdpi.comnd.eduthno.orgnih.gov These interactions, which include hydrogen bonding, π-π stacking, and metal coordination, can be used to construct complex, self-assembled architectures with specific functions.

In the realm of host-guest chemistry, pyrimidine-containing molecules can act as hosts for various guest molecules, with the binding being driven by a combination of shape complementarity and intermolecular forces. thno.orgnih.gov The binding event can often be detected through changes in the spectroscopic or electrochemical properties of the host molecule, making these systems potentially useful as sensors. The reversible nature of the disulfide bond can also be exploited to create stimuli-responsive supramolecular systems where the assembly or disassembly can be triggered by a reducing or oxidizing agent.

Comparative Studies with Related Heterocyclic Disulfides and Dichalcogenides

To better understand the unique properties of this compound, researchers often conduct comparative studies with related heterocyclic disulfides and their heavier chalcogen analogues (diselenides and ditellurides). These studies help to elucidate the role of the heteroatoms in the aromatic ring and the nature of the chalcogen-chalcogen bond.

A common point of comparison is with di-2-pyridyl disulfide. acs.org The presence of an additional nitrogen atom in the pyrimidine ring of this compound makes it more electron-deficient than its pyridine (B92270) counterpart. This increased electron deficiency can enhance its reactivity towards nucleophiles and influence its coordination chemistry with metal ions.

The investigation of pyrimidine-based diselenides and ditellurides offers further insights into the effect of the chalcogen atom on the compound's properties. researchgate.netresearchgate.netresearchgate.netmdpi.com Generally, the bond strength of the dichalcogenide bond decreases down the group (S-S > Se-Se > Te-Te), which affects their redox potentials and reactivity. researchgate.net For example, studies on pyridyl and pyrimidyl selenides and diselenides have shown that the catalytic activity in certain reactions can be higher for the pyridyl derivatives and that the presence of a Se-Se bond is important for activity. researchgate.net These comparative analyses are crucial for fine-tuning the properties of these compounds for specific applications, from catalysis to materials science.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Bis(2-pyrimidyl) disulfide, and what factors influence yield?

  • Methodological Answer : Synthesis often involves thiol-disulfide exchange reactions or oxidative coupling of pyrimidinyl thiols. A Ni-catalyzed Suzuki–Miyaura cross-coupling using pyrimidinyl sulfones as electrophiles has been reported for related pyrimidine derivatives, enabling precise control over substituent positions . Key factors include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Yield improvements are achievable via inert atmosphere conditions (argon/nitrogen) to prevent oxidation side reactions .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving its crystal structure. Jensen et al. (2004) redetermined the dihydrate form, revealing planar pyrimidine rings and S–S bond lengths of ~2.03 Å, with intermolecular hydrogen bonds forming columnar networks . Complementary techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm aromatic proton environments and sulfur connectivity.
  • FT-IR : Peaks at 510–525 cm1^{-1} (S–S stretching) and 1550–1600 cm1^{-1} (C=N/C=C pyrimidine vibrations) .

Q. What are the primary applications of this compound in material science?

  • Methodological Answer : Its sulfur-rich structure enables coordination with transition metals. For example, Chen et al. (2016) used a related pyrimidine-thiolate ligand to assemble high-nuclearity silver(I) sulfido clusters with luminescent properties, suggesting potential for catalytic or photonic materials . Applications in polymer cross-linking or metal-organic frameworks (MOFs) require systematic variation of reaction conditions (e.g., pH, metal salt concentration) to optimize ligand-metal binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in hydrogen-bonding patterns (e.g., dihydrate vs. anhydrous forms) require multi-technique validation:

  • Thermogravimetric Analysis (TGA) : Confirm hydration states.
  • DFT Calculations : Model intermolecular interactions to predict stable packing arrangements.
  • High-Resolution Powder XRD : Compare experimental and simulated diffraction patterns to identify polymorphic variations .

Q. What experimental design strategies optimize the synthesis of disulfide-linked pyrimidine complexes for drug discovery?

  • Methodological Answer : Use factorial design to test variables like solvent (polar vs. nonpolar), temperature, and catalyst loading. For example:

  • 2k^k Factorial Design : Evaluate main effects and interactions between factors (e.g., Ni catalyst concentration vs. reaction time) .
  • Response Surface Methodology (RSM) : Maximize yield by modeling nonlinear relationships between variables. Prioritize purity via HPLC-MS to confirm absence of byproducts (e.g., trisulfide impurities) .

Q. How does solvent polarity influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates in metal-catalyzed reactions, enhancing reaction rates. In contrast, nonpolar solvents (e.g., toluene) favor radical-mediated pathways. Kinetic studies (UV-Vis monitoring of S–S bond cleavage) and 34^{34}S isotopic labeling can elucidate solvent-dependent mechanisms .

Q. What are the challenges in using this compound for bioimaging, and how can they be addressed?

  • Methodological Answer : Challenges include poor aqueous solubility and rapid thiol-disulfide exchange in biological media. Strategies:

  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation) to improve solubility.
  • Stability Assays : Monitor disulfide integrity in PBS buffer (pH 7.4) via LC-MS over 24 hours.
  • Targeted Probes : Conjugate with targeting moieties (e.g., folate) to enhance cellular uptake .

Methodological Notes

  • Data Interpretation : Cross-validate structural data with computational models (e.g., Gaussian for DFT) to resolve contradictions .
  • Theoretical Frameworks : Align experimental designs with coordination chemistry principles (e.g., HSAB theory for metal-ligand interactions) or supramolecular assembly concepts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.